4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole or oxadiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism by which 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The oxadiazole ring can also contribute to the compound’s overall activity by stabilizing interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Benzyl-1H-benzimidazol-2-yl)thio)N’-(4-(methylthio)benzylidene)acetohydrazide
- N-(4-{2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide
- N-[4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Uniqueness
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine stands out due to its specific combination of the benzimidazole and oxadiazole rings, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
293760-30-2 |
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Molecular Formula |
C16H13N5O |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H13N5O/c17-15-14(19-22-20-15)16-18-12-8-4-5-9-13(12)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
InChI Key |
FAIVIYCNLYZSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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